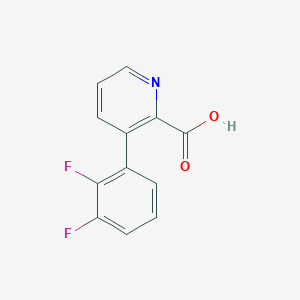

3-(2,3-Difluorophenyl)picolinic acid

説明

特性

IUPAC Name |

3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXRYHCTGZFRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-difluorophenylboronic acid and picolinic acid as the primary starting materials.

Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 2,3-difluorophenylboronic acid with picolinic acid. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

化学反応の分析

Types of Reactions: 3-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

科学的研究の応用

Herbicidal Applications

3-(2,3-Difluorophenyl)picolinic acid and its derivatives are being investigated as potential herbicides. Picolinic acid compounds are known to act as synthetic auxins, which are crucial for plant growth regulation. Recent studies have highlighted the efficacy of these compounds in controlling weed growth while minimizing damage to crops.

Case Studies and Findings

- Herbicidal Activity : A study demonstrated that derivatives of picolinic acid exhibited significant inhibitory effects on the root growth of Arabidopsis thaliana, with some compounds showing IC50 values significantly lower than traditional herbicides like picloram . For instance, compound V-7 was found to be 45 times more effective than halauxifen-methyl, indicating its potential as a lead structure for new herbicides.

- Molecular Docking Studies : Molecular docking analyses revealed that these compounds interact favorably with auxin-signaling F-box proteins, which are critical for plant growth regulation. This interaction suggests a mechanism through which these compounds exert their herbicidal effects .

Applications in Organic Light-Emitting Diodes (OLEDs)

Another promising application of this compound is in the field of organic electronics, specifically in OLED technology. The compound serves as a ligand in the synthesis of cyclometalated iridium(III) complexes, which are utilized for their photophysical properties.

Research Insights

- Photophysical Properties : Research has shown that iridium(III) complexes incorporating picolinic acid derivatives exhibit high photoluminescence quantum yields (PLQY) ranging from 60% to 67%, making them suitable candidates for efficient light-emitting applications .

- Thermal Stability : The synthesized complexes demonstrated good thermal stability, an essential characteristic for materials used in OLEDs, ensuring longevity and performance under operational conditions .

Summary of Properties and Efficacy

The following table summarizes key properties and findings related to the applications of this compound:

作用機序

The mechanism by which 3-(2,3-Difluorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Positional Isomers of Difluorophenyl-Substituted Picolinic Acids

Substitution patterns on the pyridine ring significantly alter physicochemical properties. Key examples include:

Key Findings :

- Electronic Effects : The 6-substituted isomers exhibit stronger acidity (predicted pKa ~2.5–3.5) due to the carboxylic acid group’s proximity to electron-withdrawing fluorine atoms .

- Steric Effects : 4-substituted analogs (e.g., 4-(2,3-difluorophenyl)picolinic acid) show reduced solubility in polar solvents compared to 3- or 6-substituted derivatives .

Functional Group Variations

Amino-Substituted Derivatives

Key Findings :

- Amino Groups: Introduce hydrogen-bonding capacity, improving solubility in aqueous media (e.g., 6-amino derivatives) .

- Cyano Groups: Enhance dipole interactions, as seen in 6-amino-3-(3-cyano-2-fluorophenyl)picolinic acid, which may improve binding to biological targets .

Trifluoromethyl and Halogen-Substituted Analogs

Key Findings :

- Trifluoromethyl Groups : Increase lipophilicity and metabolic stability compared to difluorophenyl derivatives .

Commercial Availability and Pricing

| Compound Name | Supplier | Purity | Price (1g) | Source |

|---|---|---|---|---|

| 5-(3-Methoxyphenyl)picolinic acid | Aroz Technologies | 98% | $180.00 | |

| 5-(4-Trifluoromethoxyphenyl)picolinic acid | Aroz Technologies | 95% | $240.00 |

Key Findings :

生物活性

3-(2,3-Difluorophenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of difluorophenyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to zinc finger proteins, which can alter their structure and function, potentially inhibiting viral replication and affecting various cellular processes. Additionally, the compound may influence immune responses and exhibit anti-proliferative effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. In vitro studies have demonstrated that picolinic acid derivatives can enhance macrophage functions and induce the expression of inflammatory mediators . The following table summarizes the antimicrobial effects observed with related compounds:

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. Picolinic acid has shown efficacy against viruses such as HIV and Herpes Simplex Virus (HSV) through mechanisms involving cytotoxicity and apoptosis induction in infected cells . The following table summarizes key findings related to its antiviral activity:

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Similar compounds have been reported to inhibit tumor growth in various cancer models. The following table presents findings from studies examining the anticancer effects:

Case Studies

Case studies have been instrumental in exploring the biological effects of picolinic acid derivatives. For instance, a recent case study highlighted the use of a related compound in treating infections resistant to standard therapies. The study reported significant improvements in patient outcomes when treated with the compound alongside conventional medications .

Q & A

Q. What synthetic routes are recommended for 3-(2,3-Difluorophenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated picolinic acid derivatives and fluorinated aryl boronic acids. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use polar aprotic solvents (DMF, THF) to enhance reactivity .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

Yield improvements (>70%) are achieved by purifying intermediates (e.g., boronic esters) and avoiding hydrolytic degradation.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural verification employs:

-

Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine substitution patterns and aromatic proton coupling .

-

High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 236.06 for C₁₂H₈F₂NO₂) .

-

X-ray Crystallography (if crystalline): Resolves spatial arrangement of the difluorophenyl and picolinic acid moieties .

Key Structural Data Values/Descriptors Source Molecular Formula C₁₂H₇F₂NO₂ Molecular Weight 235.19 g/mol CAS Registry Number 1261779-71-8 (4-isomer)† SMILES Notation O=C(O)c1cc(-c2cccc(F)c2F)ccn1 † Note: The 3-(2,3-difluorophenyl) isomer’s CAS is not explicitly provided in the evidence; data extrapolated from the structurally similar 4-isomer.

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Solubility is influenced by the compound’s aromatic fluorination and carboxylate group:

- Polar solvents : Moderately soluble in DMSO (20–30 mg/mL) and methanol (5–10 mg/mL) .

- Aprotic solvents : Limited solubility in THF or chloroform (<1 mg/mL) .

- Aqueous buffers : Requires pH >7 (e.g., sodium bicarbonate) for ionization and solubility enhancement .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what techniques are used to study these interactions?

- Methodological Answer :

- Protein Binding Studies : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure affinity for enzymes (e.g., kinases) .

- Metabolic Pathway Analysis : Radiolabeled -analogs track uptake and degradation in cell cultures via LC-MS/MS .

- Molecular Dynamics Simulations : Predict binding modes with target proteins (e.g., COX-2) using software like GROMACS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assessments involve:

- Accelerated Degradation Studies : Incubate at 40–60°C in buffers (pH 1–13) for 48–72 hours; analyze degradation products via HPLC .

- Photostability Tests : Expose to UV light (254 nm) to evaluate aryl-fluorine bond resilience .

- Recommendations : Store at -20°C in amber vials under inert gas (N₂) to prevent hydrolysis and photolysis .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthetic Analysis : Tools like Synthia™ propose viable precursors (e.g., 2,3-difluorophenylboronic acid) .

- Reaction Kinetics Modeling : Simulate activation energies for cross-coupling steps using Gaussian software .

Q. What analytical challenges exist in quantifying trace amounts of this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices .

- Detection Limits : Achieve ppb-level sensitivity via UPLC coupled with tandem mass spectrometry (MRM mode) .

- Interference Mitigation : Use isotope-labeled internal standards (e.g., -analogs) to correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。